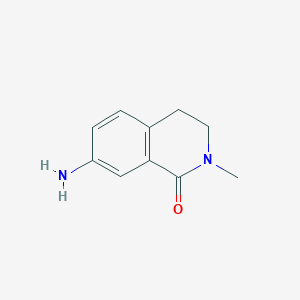

7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

Description

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a dihydroisoquinolinone derivative characterized by a bicyclic core structure with a ketone group at position 1, a methyl group at position 2, and an amino group at position 5. This scaffold is part of a broader class of compounds known for diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Properties

IUPAC Name |

7-amino-2-methyl-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-12-5-4-7-2-3-8(11)6-9(7)10(12)13/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIVVMZEHDTDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1=O)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

643087-30-3 | |

| Record name | 7-amino-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization Reactions

One common method involves the cyclization of appropriate precursors. For example, the reaction of 2-methylbenzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired compound. This reaction typically requires refluxing the mixture in ethanol for several hours.

$$

\text{2-methylbenzylamine} + \text{ethyl acetoacetate} \xrightarrow{\text{sodium ethoxide}} \text{7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one}

$$

Alternative Synthetic Routes

Another method involves using 2-alkenyl benzamide as a starting material. Under nitrogen protection, a base is added to this compound and heated in a solvent to yield 3,4-dihydroisoquinoline-1-one derivatives, which can then be converted into 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one through further reactions.

$$

\text{2-alkenyl benzamide} \xrightarrow{\text{base, heat}} \text{3,4-dihydroisoquinoline-1-one} \xrightarrow{\text{amino addition}} \text{7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one}

$$

Reaction Conditions and Reagents

The following table summarizes key reagents and conditions used in the preparation of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one:

| Reagent/Condition | Description |

|---|---|

| Sodium Ethoxide | Base used for cyclization reactions |

| Ethanol | Solvent for reflux reactions |

| Nitrogen Protection | Used in reactions involving sensitive intermediates |

| Heating | Required to facilitate cyclization |

Industrial Production Methods

In industrial settings, optimized versions of laboratory-scale synthetic routes are employed to enhance efficiency and yield. Continuous flow reactors may be utilized to improve reaction conditions and product purity. Additionally, purification steps such as recrystallization or chromatography are critical for obtaining high-purity products.

Analysis of Chemical Reactions

Types of Reactions

The compound can undergo various chemical transformations:

Common Reagents for Transformations

| Type of Reaction | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Chromium trioxide |

| Reduction | Sodium borohydride, Lithium aluminum hydride |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the dihydroisoquinolinone core is oxidized to form isoquinolinone derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the dihydroisoquinolinone core to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Isoquinolinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted isoquinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

One of the primary applications of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is its role as a potential anticancer agent. Research has shown that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that compounds incorporating the 3,4-dihydroisoquinolin-1(2H)-one core displayed strong binding affinity to WDR5 WIN-site inhibitors, leading to significant tumor growth suppression in xenograft models .

Table 1: Anticancer Activity of 7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one Derivatives

| Compound | Target | Binding Affinity (Ki) | GI50 (nM) | Selectivity |

|---|---|---|---|---|

| Compound 3 | WDR5 | <20 pM | 38 | High |

| Compound 4 | WDR5 | Not specified | Reduced by 10-fold compared to Compound 3 | Moderate |

Antidepressant Effects

Another promising application is in the field of psychiatry, particularly as a potential antidepressant. A scaffold-hopping strategy led to the synthesis of novel derivatives that showed protective effects against corticosterone-induced lesions in neuronal cells. One specific derivative demonstrated reduced immobility time in forced swim tests, suggesting significant antidepressant-like effects .

Table 2: Antidepressant Activity of 7-Amino Derivatives

| Compound | Test Model | Effect Observed |

|---|---|---|

| Compound 6a-1 | PC12 Cells | Protective against lesions |

| Compound 6a-1 | Rat Model (FST) | Reduced immobility time |

Mechanistic Insights and Molecular Interactions

The mechanism by which 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one exerts its effects involves complex molecular interactions. Studies utilizing X-ray crystallography have elucidated binding modes of these compounds at specific receptor sites, such as the dopamine D2 receptor. The compounds can adopt unique poses that modulate receptor activity, enhancing their therapeutic potential .

Table 3: Molecular Interaction Profiles

| Compound | Receptor Target | Binding Mode Description |

|---|---|---|

| SB269652 (related compound) | D2R | Bitopic pose affecting dopamine binding |

| Compound with bicyclic units | WDR5 WIN-site | Hydrogen bonding and π–π stacking interactions |

Future Directions and Research Opportunities

The ongoing research into the applications of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one indicates a robust potential for development into therapeutics targeting cancer and mood disorders. Future studies should focus on optimizing the pharmacokinetic properties of these compounds and exploring their effects in preclinical models.

Mechanism of Action

The mechanism of action of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

The biological and chemical properties of dihydroisoquinolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one with key analogs:

Substituent Effects on Antiproliferative Activity

Key Observations :

- Position 7: The amino group in 7-amino-2-methyl may replace methoxy (OMe) groups seen in 16f/g. Amino groups can enhance hydrogen bonding with biological targets (e.g., tubulin’s colchicine site) but may reduce metabolic stability compared to OMe .

Comparison with Nitrogen-Substituted Analogs

Antimicrobial and Antifungal Activity

Structural Advantage: The 7-amino group could improve water solubility compared to halogenated analogs (e.g., 6-Cl derivatives), aiding in formulation and delivery .

Biological Activity

7-Amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is a heterocyclic organic compound belonging to the isoquinoline family. It has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural features:

- Molecular Formula : C₉H₈N₂O

- Molecular Weight : 176.22 g/mol

- Structural Characteristics : An amino group at the 7th position and a methyl group at the 2nd position contribute to its unique biological properties.

The biological activity of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one is primarily attributed to its interaction with various biological targets:

- Antimicrobial Activity : Research indicates that the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, making it a candidate for antimicrobial drug development. Specific studies have shown effectiveness against pathogens such as Pythium recalcitrans by disrupting biological membranes.

- Anticancer Activity : The compound exhibits potential anticancer effects by interfering with cell division and inducing apoptosis in cancer cells. It has been studied for its inhibitory effects on various cancer cell lines, suggesting a mechanism that involves modulation of signaling pathways related to cell growth and survival .

Table 1: Biological Activities and Inhibitory Potencies

Case Study: Anticancer Properties

A study investigating the anticancer properties of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one revealed that it significantly inhibited the growth of ovarian cancer cells. The mechanism involved modulation of microRNA processing, which is crucial in cancer pathogenesis . The compound was found to have a GI₅₀ value lower than that of established chemotherapeutics, indicating its potential as a novel therapeutic agent.

Case Study: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, with mechanisms likely involving disruption of membrane integrity and inhibition of key enzymatic pathways necessary for bacterial survival.

Structure-Activity Relationship (SAR)

The structural modifications of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one have been explored to enhance its biological activities. Variations at the C-7 position have been shown to influence both antimicrobial and anticancer efficacy. For example, compounds lacking specific substituents exhibited reduced activity, highlighting the importance of these structural elements in optimizing therapeutic potential .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization or substitution reactions. For example, imidate derivatives can undergo Ru(II)-catalyzed C–H functionalization with vinyl-1,3-dioxolan-2-one to form the dihydroisoquinolone core . Alternatively, acyl chloride coupling with tetrahydroisoquinoline intermediates in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous dioxane yields substituted derivatives (e.g., 85% yield under optimized reflux conditions) . Key factors affecting yield include solvent choice (e.g., ethanol vs. dioxane), catalyst loading, and pH control during workup .

Q. Which spectroscopic techniques are most reliable for characterizing the structure of 7-amino-2-methyl-3,4-dihydroisoquinolin-1(2H)-one?

- Methodological Answer : Nuclear Magnetic Resonance (¹H NMR) is critical for confirming the methyl and amino substituents, with characteristic shifts observed at δ 2.1–2.3 ppm (CH₃) and δ 6.5–7.2 ppm (aromatic protons) . Mass spectrometry (MS) validates the molecular ion peak (m/z ~191 for C₁₀H₁₃N₂O⁺) . Infrared (IR) spectroscopy further confirms the carbonyl stretch (~1680 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How does the dihydroisoquinolone scaffold influence the compound’s physicochemical properties?

- Methodological Answer : The partially saturated isoquinoline ring enhances solubility compared to fully aromatic analogs, with a calculated XlogP of ~1.5 . The amino and methyl groups increase hydrogen-bond donor/acceptor capacity (2 H-bond acceptors, 1 H-bond donor), impacting bioavailability and receptor interactions .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for dihydroisoquinolone derivatives?

- Methodological Answer : Discrepancies in reported antimicrobial or antitumor activities often arise from substituent positioning. For example, 2-hydroxyphenyl derivatives show variable antimicrobial efficacy depending on dihedral angles between aromatic rings (43.66° vs. 62.22°), which alter binding pocket accessibility . Dose-response curves and in silico docking (e.g., using ChemOffice or AutoDock) clarify structure-activity relationships (SAR) .

Q. How can Ru(II)-catalyzed C–H functionalization improve the synthesis of 3-vinyl-dihydroisoquinolone analogs?

- Methodological Answer : Ru(II) catalysis enables one-pot annulation of imidates with vinyl-1,3-dioxolan-2-one, avoiding harsh acids/bases used in Rh(III)/Pd(II) systems . This method achieves >75% yield for 3-vinyl derivatives, with broad functional group tolerance (e.g., nitro, methoxy). Post-synthetic modifications (e.g., hydrogenation of the vinyl group) further diversify the scaffold .

Q. What role does the amino group play in modulating acetylcholinesterase (AChE) inhibition?

- Methodological Answer : The amino group at position 7 enhances AChE binding via π-π stacking with Trp86 and hydrogen bonding to Glu202. Derivatives like 2-acetyl-1,2-dihydroisoquinolin-3(4H)-one show IC₅₀ values <10 µM, validated by Ellman’s assay and molecular dynamics simulations .

Key Considerations for Experimental Design

- Stereochemical Control : Chiral centers (e.g., at C2) require asymmetric catalysis (e.g., chiral Ru complexes) to avoid racemization .

- Stability Studies : The amino group may oxidize under acidic conditions; use inert atmospheres (N₂/Ar) during synthesis .

- Data Validation : Cross-validate SAR using orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.